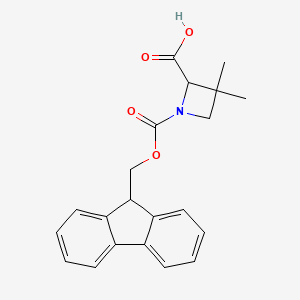
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl” is a common name for the substituent tertiary butyl, which has the formula -C(CH3)3 . The “2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate” part of the compound suggests it contains a tetrahydroquinoline ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a linear or L-shaped conformation, with various intermolecular interactions contributing to the overall structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve various types of organic reactions, including formylation, reduction, protection, and olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various spectroscopic properties, including FT-IR, 1H & 13C NMR, and LCMS .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate:
Pharmaceutical Development
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a valuable compound in pharmaceutical research due to its potential as a precursor for various bioactive molecules. Its quinoline structure is known for exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are exploring its derivatives for developing new drugs targeting specific diseases.
Catalysis in Organic Synthesis
This compound is also utilized in catalysis, particularly in organic synthesis. Its structure allows it to act as a catalyst or a ligand in various chemical reactions, facilitating the formation of complex molecules. This application is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is investigated for its potential use in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific desired characteristics, such as enhanced durability or specific electronic properties .
Biological Imaging
The compound’s structure can be modified to develop fluorescent probes for biological imaging. These probes are essential tools in biomedical research, allowing scientists to visualize and track biological processes at the cellular and molecular levels. This application is particularly important in studying disease mechanisms and drug interactions .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are being studied for their potential as pesticides or herbicides. The quinoline structure can be optimized to target specific pests or weeds, providing an effective solution for crop protection while minimizing environmental impact.
Neuroscience Research
Finally, Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is being investigated for its potential neuroprotective effects. Researchers are studying its ability to modulate neurological pathways and protect against neurodegenerative diseases. This research could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease.
CAS Common Chemistry Springer Link Springer Link De Gruyter Benchchem : Springer Link : Springer Link : De Gruyter
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-ethyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-11-10-14(18)12-8-6-7-9-13(12)17(11)15(19)20-16(2,3)4/h6-9,11H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCRCUSKIIGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


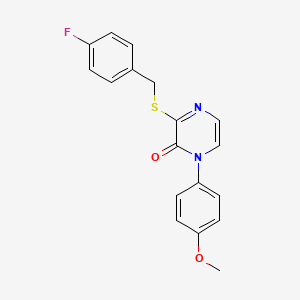
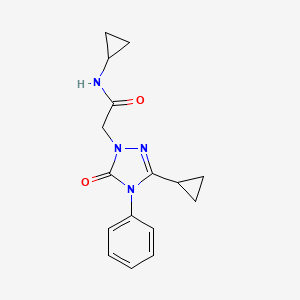
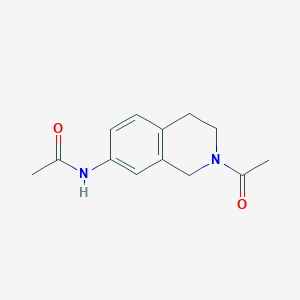
![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)
![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
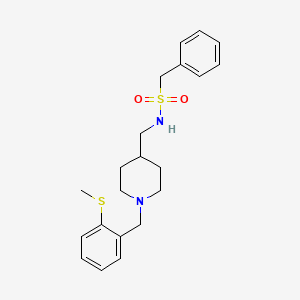
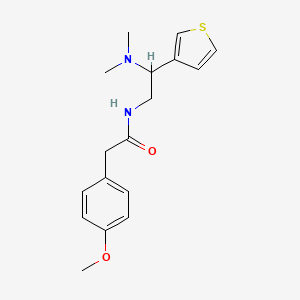
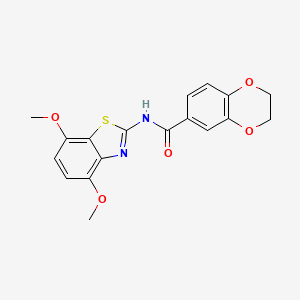
![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)
